molecular formula C11H16ClNO4 B1520970 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride CAS No. 1170395-91-1

2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride

Cat. No. B1520970
M. Wt: 261.7 g/mol
InChI Key: LTMDOQWZFLDWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1170395-91-1 . It has a molecular weight of 261.71 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO4.ClH/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14;/h3-5,7H,6,12H2,1-2H3,(H,13,14);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride has involved the synthesis and structural characterization of various derivatives. For instance, the synthesis of 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride was accomplished through a 7-step sequence, starting with 4-Amino-2-hydroxy-[carbonyl-14C]benzoic acid, highlighting a methodological approach to synthesize complex molecules with specific functional groups (Standridge & Swigor, 1991).

Solid-State Stability Studies

In solid-state stability studies, the relationship between mechanical stress on solvates and the solid-state stability of a drug component was examined using 4-methoxyphenyl aminoacetate hydrochloride as a model labile component. The study showed how grinding solvated excipients like α-Lactose monohydrate and bropirimine acetic acid solvate can disrupt the integrity of the associated solvent, affecting the stability of the drug component (Irwin & Iqbal, 1991).

Antimicrobial Studies

The synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents represent another area of application. Derivatives formed from 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant activity against Mycobacterium tuberculosis H37 Rv, showcasing the potential for therapeutic applications in combating tuberculosis (Yar, Siddiqui, & Ali, 2006).

Corrosion Inhibition

Another significant application is in the field of corrosion science, where derivatives of methoxyphenyl compounds have been evaluated for their ability to inhibit the corrosion of mild steel in hydrochloric acid medium. This includes studies on compounds such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which showed promising results as a corrosion inhibitor in acidic environments (Bentiss et al., 2009).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the coupling of molecular imprinted polymer nanoparticles by high-performance liquid chromatography has been applied for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices. This method demonstrates the effectiveness of tailored polymer nanoparticles in isolating and quantifying specific compounds within biological and environmental samples, showing the versatility of methoxyphenyl derivatives in analytical applications (Omidi et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14;/h3-5,7H,6,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMDOQWZFLDWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride

CAS RN

1170395-91-1
Record name 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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